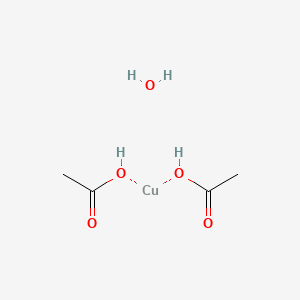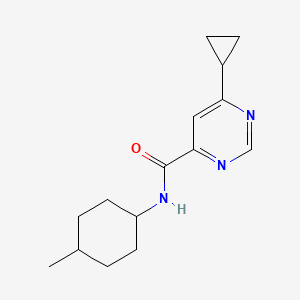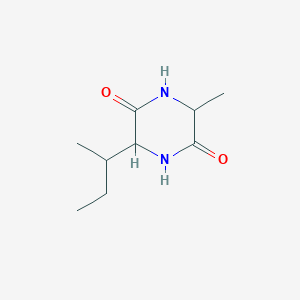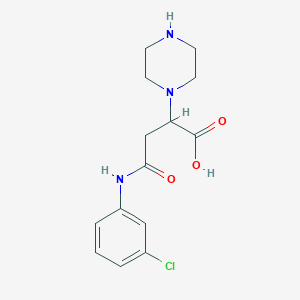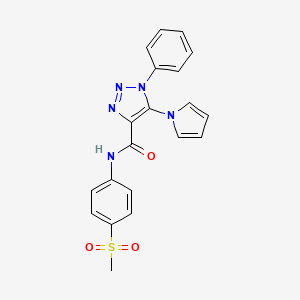
2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide, also known as Compound A, is a small molecule drug that has been developed for potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies, and its mechanism of action is currently being investigated.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
- A study focused on synthesizing 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating potential antimicrobial activities against selected microbial species. This research highlights the compound's synthesis process and its application in developing antimicrobial agents (Gul et al., 2017).
Antifungal Agents Development
- Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida and Aspergillus species, emphasizing the chemical's potential in antifungal drug development (Bardiot et al., 2015).
Structural Aspects and Fluorescence Emission
- Research on amide containing isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has been conducted to explore structural aspects, gel formation, and fluorescence emission properties (Karmakar et al., 2007).
Antimicrobial Activity Study
- The synthesis and antimicrobial activity of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives have been investigated, providing insights into their potential as antimicrobial agents (Idhayadhulla et al., 2014).
DNA and Protein Binding Studies
- Studies on N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and related derivatives have explored their DNA-binding interactions and protein-binding interactions with BSA, indicating potential applications in molecular biology and pharmaceutical research (Raj, 2020).
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-16(2)26(23,24)18-7-5-17(6-8-18)15-19(22)20-9-3-4-10-21-11-13-25-14-12-21/h5-8,16H,9-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKAIBLPUBAJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2846239.png)
![Ethyl 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2846240.png)

![(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one](/img/structure/B2846242.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2846245.png)

